1-(Furan-2-yl)propan-2-amine

Übersicht

Beschreibung

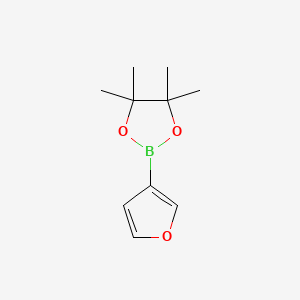

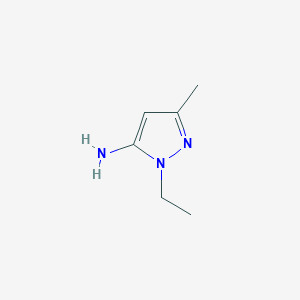

1-(Furan-2-yl)propan-2-amine (FPA) is an organic compound belonging to the heterocyclic compound family. It is an aromatic amine containing a five-membered ring of four carbon atoms and one oxygen atom. FPA is an important synthetic intermediate in the chemical industry and has been used in a wide range of applications. FPA has been used in the synthesis of pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of heterocyclic compounds such as thiophenols, quinolines, and pyrimidines.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

1-(Furan-2-yl)propan-2-amine and its derivatives have been extensively studied in the context of synthesis and reactivity. For instance, Aleksandrov and El’chaninov (2017) explored the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, revealing insights into electrophilic substitution reactions like nitration and bromination (Aleksandrov & El’chaninov, 2017). Similarly, Friedrich et al. (2002) presented a novel route to 1,2,4-trisubstituted pyrroles, demonstrating the reactivity of furan derivatives with primary amines under palladium catalysis (Friedrich, Wächtler, & Meijere, 2002).

Cytotoxic Activity

A significant application of this compound derivatives is in the area of cytotoxic activity. Ignatovich et al. (2014) synthesized highly cytotoxic compounds involving these derivatives, highlighting their potential in medical research and pharmacology (Ignatovich et al., 2014).

Catalytic Conversion to Amine Intermediates

The catalytic conversion of furfural to furan-derived amines, including variants of this compound, has been reported by Jiang et al. (2020). This study emphasizes the efficient preparation of amine intermediates from biomass, which is crucial in sustainable chemistry and industrial applications (Jiang et al., 2020).

Enantioselective Synthesis

The enantioselective synthesis of furan-2-yl amines, which includes this compound, is another key area of research. Demir et al. (2003) described an innovative synthesis method for these compounds, which is critical for creating chiral molecules in pharmaceuticals (Demir, Seşenoğlu, Ülkü, & Arici, 2003).

Synthesis in Polyurethane Chemistry

Du et al. (2014) demonstrated the synthesis of linear polyurethane bearing pendant furan groups using furfuryl amine. This research contributes to the development of new materials with potential applications in industries like coatings and adhesives (Du et al., 2014).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Furan derivatives have been noted for their significant therapeutic efficacy, inspiring the creation of numerous innovative antibacterial agents .

Mode of Action

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .

Biochemical Pathways

For instance, (S)-1-(furan-2-yl)propan-1-ol, a derivative of 1-(Furan-2-yl)propan-2-amine, can be used in the production of pyranone, which can be used in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs .

Pharmacokinetics

The compound’s molecular weight is 16163 g/mol , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

Furan derivatives have been associated with a wide range of biological activities, including antibacterial, antifungal, and antiviral effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, furan exposure has been linked to an increased risk of chronic obstructive pulmonary disease (COPD), with inflammation identified as a crucial mediator in this relationship .

Biochemische Analyse

Biochemical Properties

1-(Furan-2-yl)propan-2-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as carbonyl reductase and 11β-hydroxysteroid dehydrogenase. These interactions are crucial for the compound’s metabolic processes. Carbonyl reductase facilitates the reduction of carbonyl groups, while 11β-hydroxysteroid dehydrogenase is involved in steroid metabolism . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, influencing their activity and stability.

Cellular Effects

This compound has been shown to affect various cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the production of nitric oxide and tumor necrosis factor-β, which are critical mediators in inflammatory responses . Additionally, it has been observed to impact the activity of enzymes involved in cellular detoxification processes, thereby affecting cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor or activator of certain enzymes, depending on the context of the reaction. For example, it inhibits the activity of carbonyl reductase by binding to its active site, thereby preventing the reduction of carbonyl groups . This inhibition can lead to alterations in metabolic pathways and changes in gene expression patterns.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have distinct biochemical activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory properties. At higher doses, it can induce toxic or adverse effects, including disruptions in metabolic processes and cellular toxicity . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound undergoes biotransformation through reduction and oxidation reactions mediated by enzymes such as carbonyl reductase . These metabolic pathways influence the compound’s bioavailability and activity within biological systems.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues . The transport mechanisms are crucial for the compound’s bioactivity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles, where it exerts its biochemical effects . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

1-(furan-2-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-6(8)5-7-3-2-4-9-7/h2-4,6H,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDUAQSPIDXGMKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378190 | |

| Record name | 1-(furan-2-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57580-64-0 | |

| Record name | 1-(furan-2-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 57580-64-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B1272621.png)

![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile](/img/structure/B1272624.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B1272625.png)

![Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272635.png)

![Tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272636.png)